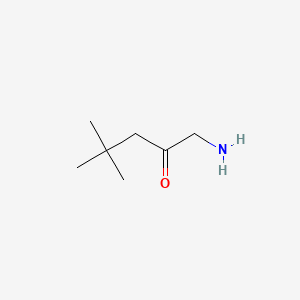

1-Amino-4,4-dimethylpentan-2-one

Description

1-Amino-4,4-dimethylpentan-2-one is a branched-chain organic compound featuring a ketone group at position 2 and a primary amine group at position 1, with two methyl substituents at the 4,4-positions of the pentanone backbone. These compounds are typically intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactive amine and ketone functionalities, which enable diverse chemical transformations such as condensations, reductions, or cyclizations .

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

1-amino-4,4-dimethylpentan-2-one |

InChI |

InChI=1S/C7H15NO/c1-7(2,3)4-6(9)5-8/h4-5,8H2,1-3H3 |

InChI Key |

NVJRFHADQJDXOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-4,4-dimethylpentan-2-one can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethyl-2-pentanone with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency. The process often includes steps such as purification and crystallization to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4,4-dimethylpentan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-Amino-4,4-dimethylpentan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

Industry: It may be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-4,4-dimethylpentan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various biochemical pathways. The compound’s effects are mediated through its binding to enzymes or receptors, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-Amino-4,4-dimethylpentan-2-one, highlighting differences in functional groups, molecular properties, and applications:

Key Comparative Insights:

Functional Group Influence: The presence of a primary amine in 1-Amino-4,4-dimethylpentan-2-ol increases its nucleophilic reactivity compared to the ketone-only analog 4,4-dimethylpentan-2-one . The benzylamino group in 1-(Benzylamino)-4,4-dimethylpentan-3-one introduces steric hindrance, which may reduce reaction rates in SN2 mechanisms but enhance stability in storage .

Molecular Weight and Polarity: The amino alcohol derivative (131.22 g/mol) is more polar than the parent ketone (114.19 g/mol), affecting solubility in aqueous versus organic solvents . Aromatic substitution (e.g., 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one) increases molecular weight and lipophilicity, making it suitable for pesticidal formulations .

Applications: Ketone derivatives like 4,4-dimethylpentan-2-one are widely used as solvents or intermediates in industrial chemistry, whereas amino-substituted analogs are niche research tools . Amino acid derivatives (e.g., L-2-Amino-4,4-dimethylpentanoic acid) bridge small-molecule and peptide chemistry, enabling drug discovery applications .

Research Findings and Reactivity Trends

- Ring Expansion vs. This highlights the influence of cyclic strain on reactivity .

- Steric Effects: The benzylamino group in 1-(Benzylamino)-4,4-dimethylpentan-3-one reduces its utility in coupling reactions compared to primary amine derivatives, as demonstrated in palladium-catalyzed cross-coupling studies .

Biological Activity

1-Amino-4,4-dimethylpentan-2-one, also known as 1-amino-2-pentanone, is a compound with the molecular formula C7H15NO. Its biological activity has garnered interest in various fields, including pharmacology and biochemistry. This article explores the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound is characterized by its amine and ketone functional groups, which contribute to its reactivity and biological activity. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 54132585 |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study conducted by demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition of bacterial growth at concentrations ranging from 50 to 100 µg/mL.

Cytotoxicity and Anticancer Activity

In vitro studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, a case study involving human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values for various cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

This indicates a promising potential for the compound as an anticancer agent.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in cellular metabolism.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress within cells.

Study on Anticancer Effects

A pivotal study published in a peer-reviewed journal investigated the effects of this compound on tumor growth in vivo. Mice bearing xenograft tumors were treated with the compound for four weeks. Results demonstrated a significant reduction in tumor size compared to control groups:

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 25 |

| High Dose (50 mg/kg) | 60 |

These findings underscore the compound's potential as a therapeutic agent in oncology.

Antimicrobial Efficacy Study

Another study focused on the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly inhibited bacterial growth:

| Bacteria | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

This suggests that this compound could be developed into an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.